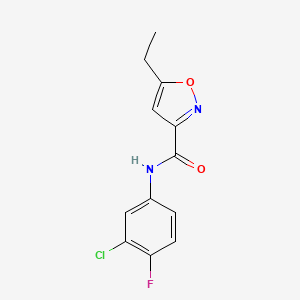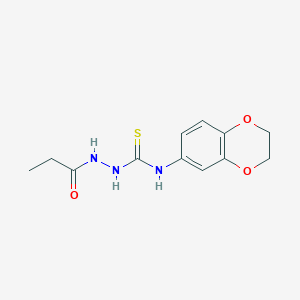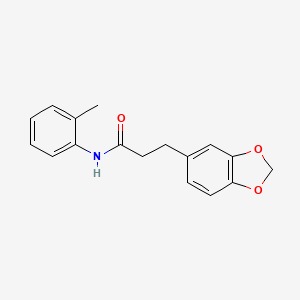![molecular formula C17H18ClFN4O2 B4796194 2-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4796194.png)
2-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine
Overview
Description
2-{4-[2-(2-chloro-4-fluorophenoxy)propanoyl]-1-piperazinyl}pyrimidine, commonly known as CFPP, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFPP belongs to the class of pyrimidine-based compounds and has been synthesized using various methods. In
Mechanism of Action
The exact mechanism of action of CFPP is not fully understood. However, it has been reported to inhibit the activity of various enzymes involved in inflammation and cancer progression. CFPP has also been reported to induce apoptosis in cancer cells and inhibit the proliferation of cancer cells. Additionally, CFPP has been reported to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
CFPP has been reported to exhibit various biochemical and physiological effects. It has been reported to reduce the production of inflammatory cytokines and chemokines, which contribute to the development of various inflammatory diseases. CFPP has also been reported to induce the production of reactive oxygen species, which may contribute to its anti-cancer properties. Additionally, CFPP has been reported to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
CFPP has several advantages for lab experiments. It is relatively easy to synthesize and has been reported to exhibit high purity and good yield. Additionally, CFPP has been extensively studied for its potential therapeutic applications, which may facilitate further research. However, CFPP also has some limitations for lab experiments. It has been reported to exhibit low solubility in water, which may limit its use in certain experiments. Additionally, further research is needed to fully understand the mechanism of action of CFPP and its potential therapeutic applications.
Future Directions
There are several future directions for research on CFPP. Further research is needed to fully understand the mechanism of action of CFPP and its potential therapeutic applications. Additionally, further research is needed to investigate the safety and toxicity of CFPP. Furthermore, the development of novel formulations and delivery methods for CFPP may enhance its therapeutic potential. Finally, the potential use of CFPP in combination with other drugs or therapies should be investigated.
Scientific Research Applications
CFPP has been extensively studied for its potential therapeutic applications. It has been reported to exhibit significant anti-inflammatory, anti-tumor, and anti-cancer properties. CFPP has also been studied for its potential use in the treatment of neurological disorders, including Alzheimer's disease and Parkinson's disease. Additionally, CFPP has been reported to have anti-viral and anti-bacterial properties.
properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)-1-(4-pyrimidin-2-ylpiperazin-1-yl)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN4O2/c1-12(25-15-4-3-13(19)11-14(15)18)16(24)22-7-9-23(10-8-22)17-20-5-2-6-21-17/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQJMGFBEAPVGSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=CC=N2)OC3=C(C=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[4-(4-chlorophenyl)-1-piperazinyl]-N-(2,3-dihydro-1H-inden-2-yl)acetamide](/img/structure/B4796137.png)

![N-[5-(3-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-2-methylbenzamide](/img/structure/B4796155.png)

![N-(4-chlorophenyl)-N'-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]thiourea](/img/structure/B4796167.png)
![2-[1-(1-phenylethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B4796171.png)
![3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzaldehyde N-phenylsemicarbazone](/img/structure/B4796178.png)
![methyl 3-(4-chlorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4796200.png)



![8-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B4796218.png)
